N-(2-phenoxyethyl)-2-phenylacetamide
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Overview
Description
N-(2-phenoxyethyl)-2-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
N-(2-phenoxyethyl)-2-phenylacetamide is a complex organic compound that has been shown to have significant activity against certain strains of bacteria . The primary targets of this compound are likely to be bacterial cells, particularly those of the species Pseudomonas aeruginosa .
Mode of Action
It is known that the compound has antibacterial properties . It is likely that the compound interacts with bacterial cells in a way that inhibits their growth or kills them outright. This could involve disrupting the bacterial cell wall, interfering with essential bacterial enzymes, or some other mechanism.
Biochemical Pathways
Given its antibacterial properties, it is likely that the compound interferes with pathways essential to bacterial survival and reproduction . This could include pathways involved in cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
Related compounds such as 2-phenoxyethanol have been shown to be rapidly absorbed and extensively metabolized, with most of the compound and its derivatives excreted in urine . These properties could impact the bioavailability of this compound, as well as its overall effectiveness as an antibacterial agent.
Result of Action
The primary result of the action of this compound is likely to be the inhibition of bacterial growth or the killing of bacterial cells . This could result in a decrease in the number of bacteria present in a given environment, potentially leading to the resolution of a bacterial infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-2-phenylacetamide typically involves the reaction of 2-phenoxyethanol with phenylacetic acid derivatives. One common method includes the use of 1-bromophenoxyethane and aniline derivatives under specific conditions. The reaction is carried out in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and bases (e.g., NaH). The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-phenoxyethyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-phenoxyethyl)-2-phenylacetamide include:
- N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl)
- N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyethyl and phenylacetamide groups contribute to its versatility in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(2-phenoxyethyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBTLXKZYLPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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